(Z)-Henicos-9-en-11-one

Beschreibung

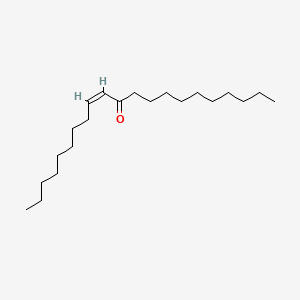

(Z)-Henicos-9-en-11-one is a long-chain unsaturated ketone with a 21-carbon backbone (henicosane), featuring a Z-configured double bond at position 9 and a ketone functional group at position 11. The molecular formula is hypothesized as C₂₁H₄₀O, with a molecular weight of ~308.54 g/mol. The presence of the Z-double bond introduces stereochemical rigidity, while the ketone at position 11 may influence electronic properties and reactivity.

Eigenschaften

CAS-Nummer |

94006-01-6 |

|---|---|

Molekularformel |

C21H40O |

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

(Z)-henicos-9-en-11-one |

InChI |

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17- |

InChI-Schlüssel |

KIIMLDAHZVVLHQ-ZPHPHTNESA-N |

Isomerische SMILES |

CCCCCCCCCCC(=O)/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCC(=O)C=CCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: (Z)-Henicos-9-en-11-on kann Oxidationsreaktionen eingehen, bei denen die Ketongruppe weiter oxidiert wird, um Carbonsäuren zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Die Verbindung kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu sekundären Alkoholen reduziert werden.

Substitution: Die Doppelbindung in (Z)-Henicos-9-en-11-on kann an elektrophilen Additionsreaktionen teilnehmen, bei denen Halogene oder Halogenwasserstoffe an die Doppelbindung addiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO4 in saurer oder basischer Umgebung.

Reduktion: LiAlH4 in trockenem Ether oder NaBH4 in Methanol.

Substitution: Halogene (Cl2, Br2) in Gegenwart von Licht oder Halogenwasserstoffe (HCl, HBr) in einem inerten Lösungsmittel.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Sekundäre Alkohole.

Substitution: Halogenierte Alkane.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (Z)-Henicos-9-en-11-one can undergo oxidation reactions where the ketone group is further oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (Cl2, Br2) in the presence of light or hydrogen halides (HCl, HBr) in an inert solvent.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated alkanes.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insect Pheromone

(Z)-Henicos-9-en-11-one is recognized primarily as an insect pheromone. It is used in pest control strategies, particularly for lepidopteran species. The compound functions as a mating disruptor, effectively interfering with the mating behavior of male moths. This disruption leads to reduced population levels of target pests, making it a valuable tool in integrated pest management (IPM) systems.

-

Case Study: Douglas Fir Tussock Moth

Research has shown that this compound is effective against the Douglas fir tussock moth (Orgyia pseudotsugata). Field trials demonstrated significant reductions in moth populations when traps baited with this pheromone were deployed . -

Application Methodology

The pheromone can be synthesized and formulated into sprayable solutions or solid baits, allowing for flexible application methods in forestry and agriculture. The efficacy of these formulations has been validated through various field tests .

Pharmacological Applications

Potential Medicinal Properties

While primarily known for its role as an insect pheromone, there is emerging interest in the potential medicinal properties of this compound. Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties.

- Biological Activity Studies

Investigations into related compounds have indicated that they may stabilize certain proteins involved in cancer cell proliferation. For example, studies on cryptocaryols, which share structural similarities with this compound, have revealed their potential cytotoxic effects against various cancer cell lines .

Chemical Synthesis

Synthetic Applications

this compound serves as a precursor in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules.

- Synthesis of Analogues

Researchers have developed methodologies for synthesizing analogues of this compound, which can be used to explore structure-activity relationships (SAR) in biological systems. These analogues are essential for understanding the pharmacological potential and optimizing the biological activity of related compounds .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (Z)-Henicos-9-en-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond and ketone group allow it to participate in various biochemical pathways, influencing cellular processes. For example, in pheromone signaling, it binds to olfactory receptors, triggering a cascade of events that result in behavioral changes in insects.

Vergleich Mit ähnlichen Verbindungen

6Z,9Z-Heneicosadien-11-one

- Structure : 21-carbon chain with Z-configured double bonds at positions 6 and 9 and a ketone at position 11 .

- Properties: The conjugated dienone system increases planarity and rigidity compared to mono-unsaturated analogs. Lower molecular weight (306.29 g/mol) and exact mass (306.292266) due to reduced hydrogen content. Potential reactivity in Diels-Alder or electrophilic addition reactions due to conjugated double bonds.

(Z)-6-Heneicosen-11-one

- Structure : 21-carbon chain with a Z-double bond at position 6 and a ketone at position 11 .

- Properties: Molecular weight: 308.5417 g/mol (higher than the dienone due to saturation at position 9). The isolated double bond at position 6 may lead to distinct solubility and melting behavior compared to position 9 isomers. CAS registry (54844-65-4) confirms its identification in chemical databases.

9-Heneicosanone

- Structure : Saturated 21-carbon chain with a ketone at position 9 .

- Properties: Higher molecular weight (310.558 g/mol) due to full saturation. Likely higher melting point than unsaturated analogs due to increased van der Waals interactions. No double bonds reduce chemical reactivity, making it less prone to oxidation or addition reactions.

(Z)-9-Eicosenoic Acid

- Structure : 20-carbon chain with a Z-double bond at position 9 and a carboxylic acid group at position 1 .

- Properties :

- Functional group differences (carboxylic acid vs. ketone) drastically alter polarity and acidity (pKa ~5).

- Shorter chain length (C20 vs. C21) affects hydrophobic interactions and biological activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Exact Mass | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| (Z)-Henicos-9-en-11-one* | C₂₁H₄₀O | 308.54 (hypothetical) | – | – | C21, Z-double bond at C9, ketone at C11 |

| 6Z,9Z-Heneicosadien-11-one | C₂₁H₃₆O | 306.29 | 306.292266 | – | C21, Z-double bonds at C6 and C9, ketone at C11 |

| (Z)-6-Heneicosen-11-one | C₂₁H₄₀O | 308.5417 | – | 54844-65-4 | C21, Z-double bond at C6, ketone at C11 |

| 9-Heneicosanone | C₂₁H₄₂O | 310.558 | – | 150018-07-8 | C21, saturated, ketone at C9 |

| (Z)-9-Eicosenoic Acid | C₂₀H₃₈O₂ | 310.5145 | – | 29204-02-2 | C20, Z-double bond at C9, carboxylic acid at C1 |

Biologische Aktivität

(Z)-Henicos-9-en-11-one, also known as a long-chain unsaturated ketone, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a ketone functional group. Its molecular formula is C21H40O, with a molecular weight of 316.54 g/mol. The structural formula can be represented as follows:

The compound's unique double bond configuration at the 9th position contributes to its biological properties, making it a subject of interest in both ecological and pharmacological studies.

Synthesis and Derivatives

The synthesis of this compound typically involves the use of fatty acid derivatives and specific catalytic processes. Various synthetic routes have been explored to enhance yield and purity, including the use of transition metal catalysts in olefin metathesis reactions. For example, a study demonstrated an efficient synthesis using a modified procedure that yielded high purity products suitable for biological assays .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Insecticidal Effects

In addition to its antimicrobial properties, this compound has been investigated for its insecticidal effects. It was found to act as a semiochemical, influencing insect behavior and potentially serving as a natural pesticide. The compound's ability to disrupt pheromone signaling pathways in insects suggests its utility in pest management strategies .

Phytotoxic Activity

There is also evidence supporting the phytotoxic effects of this compound on certain plant species. Studies have shown that the compound can inhibit seed germination and root elongation in sensitive plants, indicating its potential application as a herbicide .

Case Studies

- Antimicrobial Efficacy : A laboratory study tested this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The results underscored the compound's potential as an alternative antimicrobial agent in clinical settings .

- Insect Behavior Modification : In field trials, this compound was applied to crops infested with aphids. The treatment resulted in a significant reduction in aphid populations, demonstrating its effectiveness as an eco-friendly pest control agent .

- Phytotoxicity Assessment : A controlled experiment evaluated the impact of varying concentrations of this compound on the germination rates of common weeds. Results indicated that higher concentrations effectively inhibited germination, suggesting potential for agricultural applications .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.